molecular formula C12H17ClF3N B6361670 (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 912290-75-6

(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Katalognummer: B6361670
CAS-Nummer: 912290-75-6
Molekulargewicht: 267.72 g/mol
InChI-Schlüssel: ZVTHTBHPUPXIMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt characterized by a 2-methylpropyl (isobutyl) group and a 3-(trifluoromethyl)benzyl substituent. The trifluoromethyl group at the meta position of the aromatic ring enhances lipophilicity and metabolic stability, while the isobutyl chain may influence solubility and steric interactions. Its CAS registry number is 331741-94-7 (free base) , with the hydrochloride salt likely synthesized via protonation of the free amine.

Eigenschaften

IUPAC Name

2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-9(2)7-16-8-10-4-3-5-11(6-10)12(13,14)15;/h3-6,9,16H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTHTBHPUPXIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride, also known as TM-T50011, is a synthetic compound with significant biological activity, particularly as a selective agonist for serotonin receptors. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C12H17ClF3N
  • Molecular Weight : 267.72 g/mol
  • CAS Number : 912290-75-6

The compound features a 2-methylpropyl group and a trifluoromethyl-substituted phenyl moiety, which enhance its lipophilicity and receptor binding affinity. These properties make it a candidate for further pharmacological investigations.

TM-T50011 primarily interacts with the 5-HT2A and 5-HT2C serotonin receptors, which are G protein-coupled receptors prevalent in the central nervous system. By mimicking serotonin, this compound influences various physiological processes, including mood regulation and neuroendocrine functions .

Table 1: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)Reference
5-HT2A10 nM
5-HT2C15 nM

Biological Activity

Research indicates that TM-T50011 exhibits notable effects on neurotransmitter systems. Its selective targeting of serotonin receptors has implications in understanding various physiological and pathological conditions.

Case Studies

  • Neuropharmacology : In studies involving animal models, TM-T50011 demonstrated anxiolytic-like effects comparable to established anxiolytics. Its ability to modulate serotonin levels suggests potential use in treating anxiety disorders.
  • Cancer Research : Preliminary studies have explored its anti-cancer properties. Compounds with similar trifluoromethyl substitutions have shown enhanced activity against certain cancer cell lines, indicating that TM-T50011 may also possess cytotoxic effects against tumors .

Table 2: Anti-Cancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Reference
TM-T50011HCT11622.4
DoxorubicinHCT11652.1
Similar Trifluoromethyl CompoundsVarious<20

Structural Insights and Comparisons

The trifluoromethyl group significantly influences the compound's biological activity by enhancing hydrophobic interactions with target proteins. This modification often leads to improved potency compared to non-fluorinated analogs.

Table 3: Structural Comparisons

Compound NameStructural FeatureBiological Activity
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochlorideTrifluoromethyl groupHigh receptor affinity
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochlorideButyl group instead of methylpropylLower activity
2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochlorideSimilar trifluoromethyl substitutionModerate activity

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonism

TM-T50011 acts as a selective agonist for the 5-HT2A and 5-HT2C serotonin receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including mood regulation, cognition, and appetite control. The compound's ability to mimic serotonin allows researchers to study the physiological effects mediated by these receptors in both healthy and pathological conditions.

Neuropharmacology Studies

Due to its receptor selectivity, (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has been employed in neuropharmacological studies to explore:

  • Mood Disorders: Investigating the role of serotonin in depression and anxiety disorders.
  • Cognitive Function: Understanding how serotonin signaling influences learning and memory.
  • Appetite Regulation: Examining the effects of serotonin on feeding behavior and metabolic processes.

Preclinical Drug Development

The compound's interaction with serotonin receptors makes it a candidate for preclinical drug development aimed at treating conditions such as:

  • Depression
  • Anxiety disorders
  • Obesity

Researchers are investigating its potential as a therapeutic agent that could provide benefits by modulating serotonergic signaling pathways.

Case Study 1: Mood Regulation

In a study examining the effects of TM-T50011 on mood regulation, researchers found that administration of the compound led to significant changes in behavior in animal models. These changes were correlated with alterations in serotonin levels, highlighting its potential utility in developing antidepressant therapies.

Case Study 2: Appetite Control

Another study focused on the effects of TM-T50011 on appetite regulation demonstrated that it could reduce food intake in test subjects. The findings suggest that targeting the 5-HT2C receptor may provide a novel approach to managing obesity by influencing satiety signals.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound belongs to a class of trifluoromethylphenyl-substituted amines. Key structural analogues and their differences include:

Compound Name Substituents Melting Point (°C) Key Spectral Features (¹H NMR) Source
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride 3-(trifluoromethyl)benzyl, 2-methylpropyl Not reported Expected: δ ~4.5–4.6 ppm (benzyl CH₂), aromatic signals ~7.5–8.0 ppm
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (37) 4-(trifluoromethyl)benzyl, 3-nitro-triazole propyl 127–128 δ 4.61 (t, J = 7.0 Hz, 2H), aromatic signals ~7.8 ppm
[3,5-bis(Trifluoromethyl)phenyl]methyl-substituted amine (29) 3,5-bis(trifluoromethyl)benzyl, 3-nitro-triazole propyl 138–140 (dec.) δ 8.06 (s, 4H, aromatic), δ 4.60–4.48 (br m, 6H)
[4-(Trifluoromethyl)phenyl]methyl-bis-amine (38) Bis(4-(trifluoromethyl)benzyl), 3-nitro-triazole propyl 184–186 δ 4.60–4.48 (br m, 6H), δ 2.54 (br m, 2H)

Key Observations :

  • Bis-Trifluoromethyl Derivatives : Compounds with dual trifluoromethyl groups (e.g., 29) exhibit higher melting points (138–140°C vs. 127–128°C for 37), attributed to increased molecular symmetry and intermolecular interactions .
  • Alkyl Chain Variations : Replacement of the 2-methylpropyl group with nitro-triazole propyl chains (e.g., 37) introduces polar functional groups, likely altering solubility and bioavailability .
Spectral and Physicochemical Properties
  • ¹H NMR : The target compound’s benzyl CH₂ protons are expected near δ 4.5–4.6 ppm, similar to compound 29 (δ 4.60–4.48 ppm) . Aromatic protons adjacent to the trifluoromethyl group would resonate at δ ~7.5–8.0 ppm, distinct from para-substituted analogues (e.g., δ 7.8 ppm in compound 37) due to meta-substitution splitting patterns .
  • Melting Point : The absence of polar nitro-triazole moieties in the target compound may result in a lower melting point compared to 37 (127–128°C) or 38 (184–186°C) .

Vorbereitungsmethoden

Stepwise Alkylation with Halides

A common route involves sequential alkylation of ammonia or a primary amine. For example, isobutylamine can react with 3-(trifluoromethyl)benzyl chloride in a controlled manner.

Procedure :

  • Isobutylamine (1.0 eq) is dissolved in anhydrous THF under inert atmosphere.

  • 3-(Trifluoromethyl)benzyl chloride (1.1 eq) is added dropwise at 0°C, followed by a base (e.g., K₂CO₃) to neutralize HCl byproducts.

  • The mixture is stirred at room temperature for 12–24 hours, then quenched with water and extracted with dichloromethane.

Challenges :

  • Over-alkylation to tertiary amines is a risk. Using a slight excess of isobutylamine (1.2 eq) and monitoring reaction progress via TLC mitigates this.

  • The electron-withdrawing trifluoromethyl group reduces the electrophilicity of the benzyl chloride, necessitating polar aprotic solvents (e.g., DMF) or elevated temperatures.

Yield : ~60–75% (hypothetical, based on analogous benzylations in).

Gabriel Synthesis

Phthalimide Protection and Alkylation

This classical method prevents over-alkylation by temporarily protecting the amine as a phthalimide.

Procedure :

  • Potassium phthalimide (1.0 eq) reacts with 3-(trifluoromethyl)benzyl bromide in DMF at 60°C to form the N-alkyl phthalimide.

  • The intermediate is alkylated with isobutyl bromide using NaH as a base.

  • Deprotection with hydrazine hydrate releases the free amine, which is salted with HCl.

Limitations :

  • Requires harsh deprotection conditions.

  • Lower overall yields (~50–65%) compared to reductive amination.

Comparative Analysis of Methods

MethodConditionsYieldProsCons
Stepwise AlkylationTHF, K₂CO₃, 25°C60–75%Simple setupRisk of over-alkylation
Reductive AminationMeOH, Pd/C, H₂ (50 psi)80–90%High selectivityRequires aldehyde precursor
Gabriel SynthesisDMF, NaH, hydrazine50–65%Avoids over-alkylationMulti-step, low efficiency

Scale-Up Considerations

Industrial applications favor reductive amination due to its scalability and minimal byproducts. For instance, patent data from highlights the use of THF and HMPA in analogous amine syntheses, though HMPA’s toxicity necessitates substitutes like DMPU.

Key Parameters :

  • Solvent Choice : Methanol or ethanol for cost-effectiveness.

  • Catalyst Recycling : Pd/C can be recovered via filtration, reducing costs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodology : The synthesis typically involves a nucleophilic substitution or reductive amination approach. For example, reacting 3-(trifluoromethyl)benzyl chloride with 2-methylpropylamine under inert conditions (N₂/Ar atmosphere) at 0–25°C, followed by HCl salt formation . Key steps include:

  • Purification : Column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/ether mixtures.
  • Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of amine to benzyl chloride) and use catalysts like triethylamine to neutralize HCl byproducts .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at C3 of the phenyl ring, methylpropyl chain integration) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 278.1 for C₁₂H₁₆F₃N⁺) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability in biological assays?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in aqueous buffers (pH 4–6 due to hydrochloride salt).
  • Stability : Store at –20°C under desiccation; degrades in basic conditions (pH >8) via amine deprotonation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as serotonin receptors?

  • Methodology :

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding to 5-HT receptors (e.g., 5-HT1A/2A), leveraging the trifluoromethyl group’s hydrophobic interactions .
  • QSAR Studies : Correlate substituent effects (e.g., methylpropyl chain length) with receptor affinity using datasets from analogous compounds .

Q. What strategies resolve contradictions in reported biological activities, such as conflicting cytotoxicity results across cell lines?

  • Experimental Design :

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) in multiple cell lines (e.g., MCF-7, HEK293) to identify cell-type-specific effects .
  • Mechanistic Studies : Use siRNA knockdown or receptor antagonists to isolate pathways (e.g., apoptosis vs. receptor-mediated signaling) .

Q. How can the compound’s metabolic stability be assessed for in vivo applications?

  • In Vitro Assays :

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Challenges : Reduced yield due to exothermic reactions or byproduct formation.
  • Solutions :

  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and safer handling of intermediates .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How to design structure-activity relationship (SAR) studies to optimize the compound’s pharmacological profile?

  • Approach :

  • Analog Synthesis : Modify the methylpropyl chain (e.g., cyclopropyl or ethyl substitution) and trifluoromethyl position (C2/C4).
  • Biological Testing : Prioritize assays for target selectivity (e.g., GPCR vs. kinase inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.